molecular formula C27H28BrNO6 B408697 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine CAS No. 5713-84-8

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine

Cat. No.: B408697
CAS No.: 5713-84-8
M. Wt: 542.4g/mol
InChI Key: RSUQDEWSBQLXBU-UHFFFAOYSA-N
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Description

“2-phenyl-N-(pyridin-4-ylmethyl)ethanamine” is a chemical compound with the molecular formula C14H16N2 . It has a molecular weight of 150.22 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a benzene ring) attached to an ethanamine group via a nitrogen atom . This nitrogen atom is also connected to a pyridine ring .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 150.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Catalysis in Hydrogenation Reactions : Chiral synthons related to 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine have been used in the synthesis of nickel complexes, which showed catalytic activity in the asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).

  • Methoxycarbonylation of Styrene : Similar compounds have been used in palladium complexes that demonstrated moderate catalytic activities in the methoxycarbonylation of styrene, predominantly producing branched esters (Ngcobo et al., 2021).

  • Electrochemical Sensing : 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine was used as a recognition layer in an electrochemical sensor for the detection of mercury and cadmium ions, demonstrating high sensitivity and selectivity (Shah et al., 2017).

  • Circular Dichroism Spectra Studies : In research on circular dichroism spectra, complexes of HgX2 with chiral bidentate ligands, including derivatives of this compound, were investigated (Ikeda et al., 2013).

  • Hydrothermal Syntheses and Crystal Structures : The compound was used in the synthesis of compounds based on α- or β-octamolybdate isomers, contributing to the development of complex molecular structures (Zhang et al., 2010).

  • Iron(III) Complexes and Catecholase Activity : this compound analogs were used in the synthesis of Iron(III) complexes, which were studied for their structural properties and catecholase activity (Singh et al., 2010).

  • Corrosion Inhibition on Mild Steel : Certain complexes containing analogs of this compound demonstrated properties as corrosion inhibitors on mild steel (Das et al., 2017).

  • DNA Binding and Nuclease Activity : Cu(II) complexes of tridentate ligands, including analogs of this compound, showed DNA binding propensity and nuclease activity, suggesting potential applications in the study of DNA interactions (Kumar et al., 2012).

Properties

IUPAC Name

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14/h1-5,7-10,16H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYQMRLEDAVDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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